Tris(dibenzoylmethanato) Iron

Beschreibung

BenchChem offers high-quality Tris(dibenzoylmethanato) Iron suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Tris(dibenzoylmethanato) Iron including the price, delivery time, and more detailed information at info@benchchem.com.

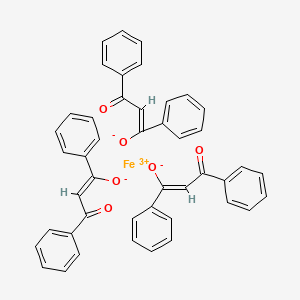

Structure

3D Structure of Parent

Eigenschaften

Molekularformel |

C45H33FeO6 |

|---|---|

Molekulargewicht |

725.6 g/mol |

IUPAC-Name |

iron(3+);(Z)-3-oxo-1,3-diphenylprop-1-en-1-olate |

InChI |

InChI=1S/3C15H12O2.Fe/c3*16-14(12-7-3-1-4-8-12)11-15(17)13-9-5-2-6-10-13;/h3*1-11,16H;/q;;;+3/p-3/b3*14-11-; |

InChI-Schlüssel |

JWPHPBLJVLHKOZ-VPWWGWCISA-K |

SMILES |

C1=CC=C(C=C1)C(=CC(=O)C2=CC=CC=C2)[O-].C1=CC=C(C=C1)C(=CC(=O)C2=CC=CC=C2)[O-].C1=CC=C(C=C1)C(=CC(=O)C2=CC=CC=C2)[O-].[Fe+3] |

Isomerische SMILES |

C1=CC=C(C=C1)/C(=C/C(=O)C2=CC=CC=C2)/[O-].C1=CC=C(C=C1)/C(=C/C(=O)C2=CC=CC=C2)/[O-].C1=CC=C(C=C1)/C(=C/C(=O)C2=CC=CC=C2)/[O-].[Fe+3] |

Kanonische SMILES |

C1=CC=C(C=C1)C(=CC(=O)C2=CC=CC=C2)[O-].C1=CC=C(C=C1)C(=CC(=O)C2=CC=CC=C2)[O-].C1=CC=C(C=C1)C(=CC(=O)C2=CC=CC=C2)[O-].[Fe+3] |

Herkunft des Produkts |

United States |

Foundational & Exploratory

Technical Whitepaper: Tris(dibenzoylmethanato)iron(III)

CAS: 14405-49-3 | Formula: Fe(C₁₅H₁₁O₂)₃ | Molar Mass: 725.59 g/mol

Executive Summary

Tris(dibenzoylmethanato)iron(III), commonly abbreviated as Fe(dbm)₃, is a high-spin octahedral coordination complex utilized primarily as a high-purity precursor in materials science and organic catalysis. Its utility stems from the lability of the β-diketonate ligands, which allows for controlled thermal decomposition into iron oxide nanoparticles (IONPs) with precise size distribution—a critical requirement for magnetic resonance imaging (MRI) contrast agents and drug delivery vectors. Furthermore, Fe(dbm)₃ serves as a soluble iron source for homogeneous catalysis, particularly in oxidative transformations and cross-coupling reactions.

Chemical Identity & Structural Properties[1][2]

Fe(dbm)₃ consists of a central iron(III) ion coordinated by three dibenzoylmethanate anions.[1] The ligand acts as a bidentate chelate, forming a six-membered metallacycle with the iron center.

Structural Specifications

| Property | Specification |

| IUPAC Name | Tris((Z)-3-hydroxy-1,3-diphenylprop-2-en-1-one)iron(III) |

| Coordination Geometry | Octahedral ( |

| Electronic Configuration | |

| Appearance | Dark red to black crystalline powder |

| Melting Point | 260–265 °C (decomposes at higher temperatures) |

| Solubility | Soluble in benzene, THF, chloroform, toluene; slightly soluble in ethanol; insoluble in water.[2] |

Coordination Diagram

The following diagram illustrates the chelation logic where the oxygen atoms of the β-diketonate ligands occupy the vertices of the octahedron surrounding the Fe(III) center.

Figure 1: Coordination logic of Fe(dbm)₃ showing the assembly of three bidentate ligands around the ferric center.

Physicochemical Profile

Magnetic Properties

As a

-

Magnetic Moment (

): Typically observed between 5.8 and 6.0 B.M. at room temperature, consistent with the spin-only formula for 5 unpaired electrons.

Optical Properties (UV-Vis)

The absorption spectrum is dominated by ligand-centered

-

Primary Absorption: Strong bands in the 270–380 nm region (UV-A).[3]

-

Visible Region: Significant tailing into the visible region contributes to its deep red/black color.

Synthesis & Purification Protocols

Protocol: Ligand Substitution Reaction

This method relies on the deprotonation of dibenzoylmethane (Hdbm) to generate the enolate, which then displaces chloride ions from the iron precursor.

Reagents:

-

Iron(III) chloride hexahydrate (

)[2] -

Dibenzoylmethane (Hdbm)

-

Sodium Acetate (NaOAc) or Aqueous Ammonia (

) -

Solvent: Ethanol or Methanol

Step-by-Step Methodology:

-

Ligand Preparation: Dissolve 3.0 equivalents of dibenzoylmethane in warm ethanol (approx. 60 °C).

-

Metal Solution: Dissolve 1.0 equivalent of

in a minimum volume of water or ethanol. -

Mixing: Slowly add the iron solution to the ligand solution under stirring. The solution will turn dark.

-

Buffering: Add aqueous sodium acetate (approx. 3-4 equivalents) dropwise. This neutralizes the HCl byproduct and drives the equilibrium toward the complex formation.

-

Precipitation: Heat the mixture to reflux for 30–60 minutes to ensure completion, then cool to room temperature. The product precipitates as a dark solid.

-

Purification: Filter the solid. Wash with cold water (to remove salts) and cold ethanol (to remove unreacted ligand).

-

Recrystallization: Recrystallize from hot benzene or toluene/hexane mixture to obtain analytical grade crystals.

Figure 2: Synthetic workflow for the production of high-purity Fe(dbm)₃.

Advanced Applications

A. Precursor for Iron Oxide Nanoparticles (IONPs)

Fe(dbm)₃ is a preferred precursor for the thermal decomposition method to synthesize monodisperse magnetite (

Mechanism: At high temperatures (>300 °C) in high-boiling solvents (e.g., 1-octadecene) containing surfactants (oleic acid/oleylamine), the Fe-O bonds cleave. The organic ligands decompose, acting partially as reducing agents, while the iron centers nucleate into oxide clusters.

Critical Parameters:

-

Solvent: 1-Octadecene (b.p. 315 °C) or Benzyl ether (b.p. 298 °C).

-

Surfactant Ratio: Controls particle size.[4][6] Higher oleic acid:Fe ratios typically yield larger particles by delaying nucleation.[6]

-

Ramp Rate: Faster ramp rates lead to smaller, more numerous nuclei (smaller final particles).

B. Homogeneous Catalysis

Fe(dbm)₃ serves as a catalyst or pre-catalyst in organic synthesis, often preferred over simple iron salts due to its solubility in organic solvents.

-

Cross-Coupling: Used in iron-catalyzed C-C bond formation (e.g., coupling of Grignard reagents with alkyl halides).

-

Oxidation: Catalyzes the oxidation of olefins to ketones using silanes (e.g., phenylsilane) as hydrogen atom transfer agents.

Figure 3: Dual application pathways of Fe(dbm)₃ in nanotechnology and organic synthesis.

Characterization Techniques

To validate the integrity of synthesized Fe(dbm)₃, the following analytical methods are standard:

-

Infrared Spectroscopy (FTIR):

-

Look for the disappearance of the broad O-H stretch of the free ligand (enolic form).

-

Observe strong C=O and C=C stretches shifted to 1500–1590 cm⁻¹ due to chelation with iron.

-

Fe-O stretch typically appears in the 400–500 cm⁻¹ region.

-

-

Melting Point Analysis:

-

Sharp melting point at 260–265 °C . A broad range indicates incomplete purification or presence of free ligand (m.p. of dibenzoylmethane is ~77–78 °C).

-

-

Elemental Analysis (CHN):

-

Theoretical for

: C, 74.49%; H, 4.58%; Fe, 7.70%.

-

Safety & Handling (SDS Summary)

While Fe(dbm)₃ is not classified as highly toxic, standard laboratory safety protocols apply.

-

Hazard Statements: May cause skin irritation (H315), eye irritation (H319), and respiratory irritation (H335).

-

Handling: Use in a fume hood to avoid inhalation of dust. Wear nitrile gloves and safety goggles.

-

Storage: Store at room temperature (or 2-8 °C for long term) in a tightly sealed container. Protect from moisture, although the complex is relatively air-stable compared to Fe(II) species.

References

-

Nanoparticle Precursor: Teeman, E. (2015). Synthesis of phase-pure and monodisperse iron oxide nanoparticles by thermal decomposition. University of Washington.[4] Available at: [Link]

-

Catalytic Applications: ResearchGate. Molecular structure of tris(dibenzoylmethanato)iron(III) [Fe(dbm)3] in the crystal. Available at: [Link]

-

Spectral Data: MDPI. UV-Vis Spectroscopy, Electrochemical and DFT Study of Tris(β-diketonato)iron(III) Complexes. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. ericteeman.com [ericteeman.com]

- 5. home.miracosta.edu [home.miracosta.edu]

- 6. Synthesis of phase-pure and monodisperse iron oxide nanoparticles by thermal decomposition - PMC [pmc.ncbi.nlm.nih.gov]

Iron(III) dibenzoylmethanate solubility in organic solvents

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Solubility of Iron(III) Dibenzoylmethanate in Organic Solvents

Abstract

This technical guide provides a comprehensive overview of the solubility of iron(III) dibenzoylmethanate in organic solvents. Recognizing the critical role of solubility in various scientific and pharmaceutical applications, this document moves beyond a simple tabulation of data. Instead, it equips researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies to understand, predict, and experimentally determine the solubility of this important iron complex. The guide delves into the theoretical underpinnings of solubility, explores the key factors influencing the dissolution of metal complexes, and presents detailed, self-validating experimental protocols. Visual aids and structured data tables are provided to enhance comprehension and practical application.

Introduction: The Significance of Iron(III) Dibenzoylmethanate and Its Solubility

Iron(III) dibenzoylmethanate, a coordination complex with the formula Fe(dbm)₃, is a compound of significant interest across various scientific disciplines. Its utility as a catalyst in organic synthesis and its potential applications in drug delivery and materials science underscore the importance of understanding its fundamental physicochemical properties.[1] Among these, solubility in organic solvents is a paramount consideration that dictates its utility in solution-based reactions, formulation development, and purification processes. For instance, in drug development, the solubility of an iron-containing compound can influence its bioavailability and the choice of delivery vehicle.

This guide provides a detailed exploration of the solubility of iron(III) dibenzoylmethanate, offering both theoretical insights and practical, step-by-step methodologies for its determination.

Theoretical Framework: Understanding the Solubility of Metal Complexes

The dissolution of a solid in a liquid is a complex process governed by the interplay of intermolecular forces between the solute and the solvent. The principle of "like dissolves like" provides a fundamental, albeit simplified, guideline. For a metal complex like iron(III) dibenzoylmethanate, solubility is primarily influenced by the following factors:

-

Polarity of the Solute and Solvent: Iron(III) dibenzoylmethanate, with its organic ligands, possesses both polar (Fe-O bonds) and non-polar (phenyl groups) characteristics. Its solubility will be favored in solvents with a compatible polarity.

-

Temperature: The dissolution of most solids is an endothermic process, meaning solubility tends to increase with a rise in temperature. This is a critical parameter to consider and control during experimental determinations.

-

Solvent-Solute Interactions: Specific interactions, such as hydrogen bonding or dipole-dipole interactions between the solvent and the complex, can significantly enhance solubility.

-

Crystal Lattice Energy: The energy required to break the crystal lattice of the solid solute must be overcome by the energy released upon solvation. A higher lattice energy can lead to lower solubility.

Qualitative Solubility Profile of Iron(III) Dibenzoylmethanate

To aid in the selection of appropriate solvents for experimental work, the following table summarizes the properties of common organic solvents relevant to solubility.

| Solvent | Chemical Formula | Dielectric Constant (at 20°C) | Polarity Index | Boiling Point (°C) | Notes |

| Non-Polar Solvents | |||||

| Toluene | C₇H₈ | 2.38 | 2.4 | 110.6 | Good solvent for many organic compounds. |

| Benzene | C₆H₆ | 2.28 | 2.7 | 80.1 | Good solvent, but toxic. |

| Hexane | C₆H₁₄ | 1.88 | 0.1 | 68.7 | Often used as an anti-solvent for recrystallization. |

| Polar Aprotic Solvents | |||||

| Acetone | C₃H₆O | 20.7 | 5.1 | 56.2 | Good general-purpose solvent. |

| Dichloromethane (DCM) | CH₂Cl₂ | 9.08 | 3.1 | 39.6 | Effective solvent for many organic compounds. |

| Tetrahydrofuran (THF) | C₄H₈O | 7.6 | 4.0 | 66.0 | Good for dissolving many polymers and complexes. |

| Ethyl Acetate | C₄H₈O₂ | 6.02 | 4.4 | 77.1 | Moderately polar solvent. |

| Dimethylformamide (DMF) | C₃H₇NO | 36.7 | 6.4 | 153.0 | Highly polar, good for dissolving some inorganic salts.[2][3] |

| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | 46.7 | 7.2 | 189.0 | Highly polar, can dissolve a wide range of compounds. |

| Polar Protic Solvents | |||||

| Ethanol | C₂H₆O | 24.55 | 4.3 | 78.4 | Can participate in hydrogen bonding. |

| Methanol | CH₄O | 32.7 | 5.1 | 64.7 | Similar to ethanol but more polar. |

Experimental Determination of Solubility: A Step-by-Step Guide

Given the absence of a comprehensive public database for the solubility of iron(III) dibenzoylmethanate, this section provides detailed protocols for its experimental determination. Two primary methods are presented: the gravimetric method and the UV-Vis spectrophotometric method.

General Preparatory Workflow

The following workflow is essential for ensuring the accuracy and reproducibility of solubility measurements.

Figure 1. General workflow for the experimental determination of solubility.

Gravimetric Method

This method is a straightforward and reliable technique for determining solubility, relying on the direct measurement of the mass of the dissolved solute.

Protocol:

-

Preparation of a Saturated Solution:

-

Add an excess amount of finely ground iron(III) dibenzoylmethanate to a known volume of the desired organic solvent in a sealed container. The presence of excess solid is crucial to ensure saturation.

-

Stir the mixture vigorously using a magnetic stirrer in a temperature-controlled bath for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached. The temperature should be maintained with high precision (±0.1 °C).

-

-

Phase Separation:

-

Once equilibrium is achieved, cease stirring and allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pre-weighed, gas-tight syringe. It is critical to avoid transferring any solid particles. Alternatively, the solution can be filtered through a syringe filter compatible with the solvent.

-

-

Solvent Evaporation and Mass Determination:

-

Transfer the collected supernatant to a pre-weighed, clean, and dry vial.

-

Evaporate the solvent under a gentle stream of inert gas (e.g., nitrogen) or in a vacuum oven at a temperature that will not cause decomposition of the solute.

-

Once the solvent is completely removed, weigh the vial containing the dried solute.

-

-

Calculation of Solubility:

-

The mass of the dissolved iron(III) dibenzoylmethanate is the difference between the final and initial weights of the vial.

-

Solubility is then calculated as the mass of the solute per volume of the solvent (e.g., in g/L or mg/mL).

-

Self-Validation: Repeat the measurement at least three times to ensure reproducibility. The standard deviation of the measurements should be within an acceptable range (e.g., <5%).

UV-Vis Spectrophotometric Method

This method is particularly suitable for colored compounds like iron(III) dibenzoylmethanate and requires smaller sample volumes.

Protocol:

-

Preparation of a Calibration Curve:

-

Prepare a series of standard solutions of iron(III) dibenzoylmethanate of known concentrations in the chosen solvent.

-

Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λ_max) using a UV-Vis spectrophotometer.

-

Plot a graph of absorbance versus concentration. According to the Beer-Lambert law, this should yield a linear relationship. The slope of this line is the molar absorptivity.

-

-

Preparation and Analysis of the Saturated Solution:

-

Prepare a saturated solution and achieve equilibrium as described in the gravimetric method (steps 1 and 2).

-

Carefully withdraw a small, known volume of the supernatant.

-

Dilute the supernatant with a known volume of the pure solvent to bring the absorbance within the linear range of the calibration curve.

-

Measure the absorbance of the diluted solution at λ_max.

-

-

Calculation of Solubility:

-

Using the equation of the calibration curve, determine the concentration of the diluted solution.

-

Account for the dilution factor to calculate the concentration of the original saturated solution. This concentration represents the solubility of iron(III) dibenzoylmethanate in that solvent at the experimental temperature.

-

Figure 2. Workflow for the UV-Vis spectrophotometric determination of solubility.

Advanced Characterization and Considerations

For a more in-depth understanding of the solubility behavior of iron(III) dibenzoylmethanate, the following advanced techniques can be employed:

-

Powder X-ray Diffraction (PXRD): To confirm the solid-state form of the excess solid after the solubility experiment. This is crucial to ensure that no phase transformation or solvate formation has occurred during the equilibration process.

-

Thermogravimetric Analysis (TGA): To determine if the isolated solid is a solvate. A weight loss step in the TGA thermogram corresponding to the boiling point of the solvent would indicate the presence of a solvate, which would affect the solubility measurement.[4][5][6][7][8]

-

Thermodynamic Analysis: By measuring the solubility at different temperatures, the thermodynamic parameters of dissolution, such as the enthalpy (ΔH) and entropy (ΔS) of solution, can be calculated using the van 't Hoff equation. This provides deeper insights into the dissolution process.

Conclusion

While a comprehensive database of the quantitative solubility of iron(III) dibenzoylmethanate in all common organic solvents is not currently available, this guide provides the necessary theoretical foundation and detailed experimental protocols for researchers to confidently and accurately determine this crucial parameter. By following the outlined methodologies and considering the influential factors, scientists and drug development professionals can effectively harness the properties of iron(III) dibenzoylmethanate for their specific applications. The principles and techniques described herein are broadly applicable to the study of other metal complexes, making this guide a valuable resource for the wider scientific community.

References

-

Reddit. (2020). Is this iron (III) acetate in my solution?. Retrieved from [Link]

-

ResearchGate. (2020). Effect of FeCl3 and acetone on the structure of Na–montmorillonite studied by Mössbauer and XRD measurements. Retrieved from [Link]

-

ResearchGate. (2015). FORMATION PECULIARITIES OF IRON (III) ACETATE: POTENTIAL PRECURSOR FOR IRON METAL-ORGANIC FRAMEWORKS (MOFs). Retrieved from [Link]

-

Improved Pharma. (2022). Thermogravimetric Analysis. Retrieved from [Link]

-

XRF Scientific. (n.d.). Using Compositional Analysis by Thermogravimetry in Agriculture. Retrieved from [Link]

-

TA Instruments. (n.d.). Thermogravimetric Analysis (TGA) Theory and Applications. Retrieved from [Link]

-

Mettler Toledo. (n.d.). Solvent analysis by TGA. Retrieved from [Link]

-

Crystal Classroom. (2024). TGA Solvation/Hydration. Retrieved from [Link]

Sources

- 1. Tris(dibenzoylmethanato)iron | 14405-49-3 | Benchchem [benchchem.com]

- 2. Dimethylformamide - Wikipedia [en.wikipedia.org]

- 3. productcatalog.eastman.com [productcatalog.eastman.com]

- 4. tainstruments.com [tainstruments.com]

- 5. mt.com [mt.com]

- 6. improvedpharma.com [improvedpharma.com]

- 7. m.youtube.com [m.youtube.com]

- 8. Using Compositional Analysis by Thermogravimetry in Agriculture [xrfscientific.com]

An In-depth Technical Guide to Fe(acac)3 and Fe(dbm)3: A Comparative Analysis for Advanced Applications

Executive Summary: Tris(acetylacetonato)iron(III), Fe(acac)3, and tris(dibenzoylmethanato)iron(III), Fe(dbm)3, are pivotal iron coordination complexes in modern chemistry. While both are structurally similar octahedral, high-spin Fe(III) compounds, the subtle yet significant differences in their β-diketonate ligands—acetylacetonate (acac) versus dibenzoylmethanate (dbm)—impart distinct electronic, steric, and solubility characteristics. This guide provides a detailed comparative analysis of these two complexes, exploring how ligand choice directly influences their physicochemical properties and, consequently, their suitability for diverse applications ranging from catalysis to materials science and drug development. We offer field-proven experimental protocols and a decision-making framework to assist researchers in selecting the optimal complex for their specific needs.

Introduction

Iron, as the fourth most abundant element in the Earth's crust, offers a sustainable and low-cost alternative to precious metal catalysts.[1] Its utility is significantly enhanced through coordination with versatile organic ligands. Among the most prominent are the β-diketonates, which form stable, six-membered chelate rings with metal ions.[2] Tris(acetylacetonato)iron(III), or Fe(acac)3, has long been a workhorse in synthetic chemistry, valued for its stability and catalytic activity in a wide array of reactions including cross-couplings, hydrogen atom transfer (HAT), and polymerizations.[1][3][4][5] Its counterpart, tris(dibenzoylmethanato)iron(III), Fe(dbm)3, while less common, offers unique properties stemming from the phenyl substituents on its ligand framework. Understanding the fundamental differences between these two complexes is crucial for rational catalyst design and the development of advanced materials.

Part 1: The Ligands - A Tale of Two Substituents

The core difference between Fe(acac)3 and Fe(dbm)3 originates from the substituents on the backbone of the β-diketonate ligand.

-

Acetylacetonate (acac): The acac ligand features terminal methyl groups (-CH₃). These are small, electron-donating groups that define the baseline steric and electronic profile of the resulting iron complex.

-

Dibenzoylmethanate (dbm): The dbm ligand replaces the methyl groups with bulky, electron-withdrawing phenyl groups (-C₆H₅). This substitution introduces significant steric hindrance and extended π-conjugation.

These structural modifications have profound consequences for the resulting iron complexes.

Caption: Core differences between acac and dbm ligands.

Part 2: Impact on the Iron(III) Complex Properties

The ligand modifications directly translate into measurable differences in the physical and chemical properties of the corresponding Fe(III) complexes.

Electronic Properties & Redox Potential

The electronic nature of the ligand substituents modulates the electron density at the iron center, which in turn affects the complex's redox potential (Fe³⁺/Fe²⁺ couple) and spectroscopic properties.

-

Fe(acac)3: The electron-donating methyl groups on the acac ligand increase the electron density on the iron center. This makes the Fe(III) center more difficult to reduce. Fe(acac)3 typically exhibits a quasi-reversible reduction at approximately -0.66 V in DMF.[6]

-

Fe(dbm)3: The phenyl groups on the dbm ligand are electron-withdrawing and extend the π-system of the chelate ring. This delocalizes electron density away from the iron center, making the Fe(III) more electrophilic and thus easier to reduce. This shift in redox potential can be critical for catalytic cycles that depend on the Fe(III)/Fe(II) couple.

The UV-Vis spectra also reflect these electronic differences. Both complexes show strong ligand-to-metal charge transfer (LMCT) bands. For Fe(dbm)3, the extended conjugation due to the phenyl rings typically results in a red-shift (bathochromic shift) of the absorption maxima compared to Fe(acac)3.[7] A study of various tris(β-diketonato)iron(III) complexes showed that absorption maxima fall within the 270–380 nm range, influenced by the ligand substituents.[7][8]

Steric Effects and Solubility

The most apparent difference between the two ligands is size.

-

Fe(acac)3: With its compact methyl groups, Fe(acac)3 is a relatively small molecule. This allows for easier access to the iron center for incoming substrates in catalytic applications. It is a red, air-stable solid with good solubility in various organic solvents like toluene, benzene, methanol, and chlorinated solvents.[1][4] Its solubility in water is low, around 2 g/L.[4]

-

Fe(dbm)3: The bulky phenyl groups create a much more sterically congested environment around the iron center.[9][10] This can be advantageous for shape-selective catalysis but may also hinder the approach of large substrates. The large, nonpolar phenyl groups significantly increase its solubility in nonpolar organic solvents like chloroform and dichloromethane, while decreasing its solubility in more polar solvents compared to Fe(acac)3.[7]

Data Summary

| Property | Fe(acac)₃ (Tris(acetylacetonato)iron(III)) | Fe(dbm)₃ (Tris(dibenzoylmethanato)iron(III)) | Rationale for Difference |

| Molar Mass | 353.17 g/mol | 701.55 g/mol | Phenyl groups are significantly heavier than methyl groups. |

| Appearance | Red crystalline solid[1][4] | Dark red/brown solid | Both are Fe(III) complexes; color influenced by LMCT bands. |

| Melting Point | 180-181 °C (decomposes)[4] | Higher than Fe(acac)₃ (typically >200 °C) | Increased molecular weight and intermolecular forces from phenyl rings. |

| Solubility | Good in alcohols, chlorinated solvents, toluene[1][11] | Excellent in chloroform, dichloromethane | Phenyl groups increase lipophilicity and affinity for nonpolar solvents. |

| Redox Potential (Fe³⁺/Fe²⁺) | More negative (e.g., ~ -0.66 V vs Fc/Fc⁺ in DMF)[6] | Less negative (easier to reduce) | Electron-withdrawing phenyl groups stabilize the Fe(II) state. |

| Steric Hindrance | Low | High[9] | Bulky phenyl groups vs. small methyl groups. |

| UV-Vis λmax | ~270 nm, ~350 nm[5] | Red-shifted vs. Fe(acac)₃ (e.g., ~336 nm)[7] | Extended π-conjugation from phenyl rings lowers the energy of π→π* transitions. |

Part 3: Comparative Analysis in Practice

To truly understand the implications of these differences, we present validated protocols for synthesis and characterization.

Experimental Protocol 1: Comparative Synthesis

This protocol outlines a reliable, buffer-free synthesis for both complexes, starting from a common iron precursor. The key is the choice of ligand and the solvent system, which is adapted to the solubility of the final product.

Principle: Both syntheses rely on a ligand substitution reaction where the β-diketonate ligand displaces water or hydroxide ligands from an iron(III) precursor.[12] A common and effective method involves reacting freshly precipitated iron(III) hydroxide with the respective β-diketone.[4][13]

Caption: Comparative synthesis workflow for Fe(acac)₃ and Fe(dbm)₃.

Step-by-Step Methodology:

-

Prepare Iron(III) Hydroxide: Dissolve 10.0 g of FeCl₃·6H₂O in 100 mL of deionized water. Slowly add a 2 M NaOH solution with stirring until the pH is approximately 8, causing a flocculent brown precipitate of Fe(OH)₃ to form.[14]

-

Isolate and Wash: Isolate the Fe(OH)₃ precipitate by vacuum filtration. Wash the solid thoroughly with several portions of deionized water until the filtrate is neutral (pH 7). This step is critical to remove excess salts.

-

Ligand Reaction:

-

For Fe(acac)3: Transfer the moist Fe(OH)₃ solid to a flask containing 30 mL of methanol. Add 11.5 mL (~3.1 equivalents) of acetylacetone (Hacac).

-

For Fe(dbm)3: Transfer the moist Fe(OH)₃ solid to a flask containing 50 mL of ethanol. Add 25.0 g (~3.1 equivalents) of dibenzoylmethane (Hdbm).[12]

-

-

Reaction and Reflux: Heat the mixture to reflux with stirring for 1 hour. The slurry will gradually dissolve to form a deep red solution as the complex forms.

-

Crystallization and Isolation:

-

For Fe(acac)3: Cool the reaction mixture in an ice bath. If crystallization is slow, add 50 mL of cold deionized water to induce precipitation. Filter the resulting red crystals.

-

For Fe(dbm)3: Cool the reaction mixture to room temperature and then in an ice bath. The product is less soluble in ethanol and should precipitate upon cooling. Filter the dark red crystals.

-

-

Purification and Drying: Wash the collected crystals with a small amount of cold water (for Fe(acac)3) or cold ethanol (for Fe(dbm)3) and dry under vacuum. Recrystallization can be performed from hot toluene or a chloroform/heptane mixture if necessary.

Self-Validation: The identity and purity of the products should be confirmed by melting point determination and FT-IR spectroscopy. The FT-IR spectrum for Fe(acac)3 should show characteristic C=O and C=C stretching vibrations around 1572 cm⁻¹ and 1524 cm⁻¹, respectively.

Experimental Protocol 2: Characterization by Cyclic Voltammetry (CV)

This protocol provides a method to experimentally verify the difference in redox potentials.

-

Prepare Solutions: Prepare 1.0 mM solutions of both Fe(acac)3 and Fe(dbm)3 in anhydrous acetonitrile containing 0.1 M tetrabutylammonium hexafluorophosphate (TBAPF₆) as the supporting electrolyte.

-

Electrochemical Cell Setup: Use a standard three-electrode setup: a glassy carbon working electrode, a platinum wire counter electrode, and a Ag/AgCl reference electrode.

-

Data Acquisition: Purge the solutions with argon for 10 minutes. Record the cyclic voltammograms at a scan rate of 100 mV/s, scanning from 0.0 V to -1.2 V.

-

Internal Reference: After recording the voltammogram for each complex, add a small amount of ferrocene as an internal standard and record the scan again. Reference the potentials of the Fe(III)/Fe(II) couples to the ferrocene/ferrocenium (Fc/Fc⁺) couple.

-

Analysis: Compare the reduction potentials (E½). You will observe that the reduction peak for Fe(dbm)3 occurs at a more positive (less negative) potential than that for Fe(acac)3, confirming it is easier to reduce.

Part 4: Application-Specific Considerations

The choice between Fe(acac)3 and Fe(dbm)3 is dictated by the specific requirements of the application.

-

Catalysis:

-

Fe(acac)3 is often the default choice due to its lower steric hindrance, allowing a wider range of substrates to access the catalytic iron center.[4] It is a well-established precatalyst for cross-coupling reactions, polymerizations, and various radical transformations.[1][5]

-

Fe(dbm)3 is preferred when increased catalyst stability or solubility in specific nonpolar media is required. Its steric bulk can be exploited for regioselective or stereoselective transformations. For example, it has been effectively used as a catalyst for the Wacker-type oxidation of olefins.[5]

-

-

Materials Science:

-

Fe(acac)3 is a common precursor for the synthesis of iron oxide nanoparticles and thin films via thermal decomposition or chemical vapor deposition (MOCVD).[15] Its volatility and clean decomposition are advantageous.

-

Fe(dbm)3 , with its higher thermal stability, can be a better precursor for MOCVD processes requiring higher temperatures.[12] The phenyl groups can also act as carbon sources, potentially leading to carbon-doped iron oxide materials with unique magnetic or electronic properties.

-

-

Drug Development & Biomedical Applications:

-

Iron complexes are explored for their roles in chemodynamic therapy and as MRI contrast agents.[16]

-

The ligand framework is critical for tuning the solubility, stability, and cell permeability of the complex. The lipophilicity imparted by the dbm ligand in Fe(dbm)3 could enhance membrane transport, a desirable trait for intracellular drug delivery. Conversely, the smaller size of Fe(acac)3 might be better for other biological targets.

-

Sources

- 1. thieme-connect.de [thieme-connect.de]

- 2. Ligand field-actuated redox-activity of acetylacetonate - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 4. Tris(acetylacetonato)iron(III) - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. apps.dtic.mil [apps.dtic.mil]

- 7. mdpi.com [mdpi.com]

- 8. UV-Vis Spectroscopy, Electrochemical and DFT Study of Tris(β-diketonato)iron(III) Complexes with Application in DSSC: Role of Aromatic Thienyl Groups - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. girolami-group.chemistry.illinois.edu [girolami-group.chemistry.illinois.edu]

- 11. Ferric acetylacetonate | 14024-18-1 [chemicalbook.com]

- 12. Tris(dibenzoylmethanato)iron | 14405-49-3 | Benchchem [benchchem.com]

- 13. researchgate.net [researchgate.net]

- 14. sciencemadness.org [sciencemadness.org]

- 15. mdpi.com [mdpi.com]

- 16. Current status of Fe-based MOFs in biomedical applications - PMC [pmc.ncbi.nlm.nih.gov]

Architectural Analysis of Tris(dibenzoylmethanato)iron(III): Structural Dynamics and Biomedical Utility

Executive Summary

Tris(dibenzoylmethanato)iron(III), denoted as [Fe(dbm)₃], represents a canonical example of high-spin octahedral coordination chemistry with significant translational value in drug development and materials science. Unlike its lighter congener tris(acetylacetonato)iron(III) [Fe(acac)₃], the [Fe(dbm)₃] complex incorporates bulky phenyl groups that confer unique lipophilicity, steric protection, and electronic modulation.

This guide deconstructs the coordination geometry of [Fe(dbm)₃], establishing a causal link between its structural distortion and its utility as a contrast agent and metallodrug precursor.

Coordination Geometry & Structural Isomerism[1]

The core of [Fe(dbm)₃] is an iron(III) center chelated by three dibenzoylmethanate anionic ligands.[1] While often approximated as octahedral, the actual geometry is a distorted propeller shape due to the bite angle of the bidentate ligands.

The FeO₆ Core and Distortion

The iron atom is coordinated by six oxygen atoms.[1] In a perfect octahedron, the O-Fe-O bond angles are 90°. However, the rigid "bite" of the

-

Bailar Twist: The geometry is best described as an intermediate between a pure octahedron (

) and a trigonal prism (-

Perfect Octahedron:

-

Trigonal Prism:

-

[Fe(dbm)₃] typically exhibits

, retaining

-

Stereoisomerism: The Helical Propeller

The three chelate rings form a propeller arrangement, imparting helical chirality to the complex. This results in two non-superimposable optical isomers (enantiomers), crucial for biological interactions where chiral recognition occurs.

- (Delta) Isomer: Right-handed propeller twist.

- (Lambda) Isomer: Left-handed propeller twist.

Note on Stability: Unlike Cobalt(III) complexes which are kinetically inert, Iron(III) high-spin complexes are kinetically labile. In solution, [Fe(dbm)₃] undergoes rapid racemization (interconversion between

Structural Logic Diagram

Figure 1: Structural hierarchy of Fe(dbm)₃, illustrating the flow from component ions to stereochemical outcomes.

Electronic Structure & Magnetic Properties[1]

The electronic state of the central iron drives its application in MRI and catalysis.

Ligand Field Theory Application

The dibenzoylmethanate ligand acts as an O-donor, which is a weak field ligand in the spectrochemical series.

-

Splitting Energy (

): Small.[1] -

Electron Arrangement: The energy cost to pair electrons (

) is greater than the splitting energy ( -

Result: High-Spin

configuration (

Quantitative Magnetic Data

This configuration results in 5 unpaired electrons, maximizing paramagnetism.[1]

| Property | Value / Description | Significance |

| Oxidation State | Fe(III) ( | Stable ferric center.[1] |

| Spin State | High Spin ( | Max unpaired electrons. |

| Magnetic Moment | Ideal for | |

| Electronic Transition | MLCT & | Intense red-brown color (Solvatochromic). |

| Bond Length (Fe-O) | ~1.99 - 2.00 Å | Typical for high-spin Fe(III). |

Validated Synthesis Protocol

Objective: Synthesize high-purity [Fe(dbm)₃] suitable for biological testing.

Principle: Acid-base neutralization drives the deprotonation of the

Reagents[2]

-

Iron(III) Chloride hexahydrate (

)[2] -

Dibenzoylmethane (

) -

Sodium Acetate (

) - Acts as the base.[3] -

Solvent: Methanol or Ethanol (95%).

Step-by-Step Methodology

-

Ligand Solution Preparation: Dissolve 3.0 equivalents of dibenzoylmethane in warm methanol. Ensure complete dissolution.

-

Metal Solution Preparation: Dissolve 1.0 equivalent of

in a minimum volume of methanol. -

Buffering: Prepare a saturated aqueous solution of Sodium Acetate (approx 3-4 equivalents).

-

Reaction:

-

Slowly add the Metal solution to the Ligand solution with vigorous stirring. The solution will turn dark.

-

Add the Sodium Acetate solution dropwise. Mechanism: NaOAc neutralizes the HCl generated, driving the equilibrium toward the complex.

-

Reflux the mixture for 30 minutes to ensure thermodynamic product formation.

-

-

Isolation: Cool the mixture to room temperature, then chill in an ice bath. Deep red/brown crystals will precipitate.

-

Purification: Filter the precipitate. Wash with cold water (to remove NaCl) and cold methanol (to remove unreacted ligand). Recrystallize from hot benzene or chloroform/ethanol mixture.

Validation Checkpoints (Self-Correcting)

-

Color: Must be deep red-brown. Yellow indicates hydrolysis or incomplete reaction.

-

Melting Point: 265–268 °C (dec).

-

IR Spectroscopy: Look for the shift in Carbonyl (

) stretch. Free ligand

Synthesis Workflow Diagram

Figure 2: Step-by-step synthesis protocol ensuring high purity through specific wash steps.

Biomedical & Pharmaceutical Relevance[5][6][7]

For drug development professionals, [Fe(dbm)₃] offers a distinct advantage over other iron chelates due to the lipophilicity conferred by the six phenyl rings.

MRI Contrast Enhancement

Superparamagnetic Iron Oxide Nanoparticles (SPIONs) are standard, but molecular agents like [Fe(dbm)₃] are emerging.

-

Mechanism: The 5 unpaired electrons facilitate rapid relaxation of nearby water protons (

shortening), brightening the MRI image. -

Advantage: The hydrophobic shell allows integration into the lipid bilayer of liposomes or cell membranes, enabling membrane-targeted imaging .

Stability and Toxicity

-

Thermodynamic Stability: The chelate effect (3 rings) confers high stability (

). This prevents the release of free -

Lipid Solubility: Unlike water-soluble Fe-EDTA, [Fe(dbm)₃] can cross the blood-brain barrier (BBB) or accumulate in lipid-rich plaques, making it a candidate for neurological imaging probes.

References

-

Cotton, F. A., & Rice, G. W. (1978). The Crystal and Molecular Structure of Tris(dibenzoylmethanato)iron(III). Inorganic Chemistry.

-

Wolf, T., et al. (2019).

-Diketonate-Iron(III) Complex: A Versatile Fluorine-19 MRI Signal Enhancement Agent.[4][5] ACS Applied Bio Materials. -

Chaudhuri, M. K., & Ghosh, S. K. (1983). Novel Synthesis of Tris(acetylacetonato)iron(III). Journal of the Chemical Society, Dalton Transactions.[6] (Reference for general

-diketonate synthesis methodology). -

Kaitlyn, M., et al. (2021). Biomedical Applications of Iron Oxide Nanoparticles and Chelates. MDPI Nanomaterials.

Sources

Navigating the Thermal Landscape of Iron Dibenzoylmethanate: An In-depth Technical Guide to Precursor Stability and Application

Foreword: From Precursor to Performance

In the intricate world of advanced materials synthesis and drug delivery systems, the journey from a molecular precursor to a functional nanoparticle or thin film is paved with critical thermal events. The stability and decomposition behavior of a precursor are not mere academic curiosities; they are the very parameters that dictate the morphology, crystallinity, and purity of the final product. Tris(dibenzoylmethanato)iron(III), or Fe(dbm)3, stands as a prominent precursor in this landscape, valued for its utility in crafting iron-based nanomaterials. This guide provides an in-depth exploration of the thermal stability of Fe(dbm)3, offering not just data and protocols, but the underlying scientific rationale to empower researchers, scientists, and drug development professionals in their endeavors. We will dissect the thermal decomposition pathways, master the analytical techniques to probe them, and translate this fundamental understanding into predictable and reproducible synthesis of advanced materials.

The Molecular Architecture of Tris(dibenzoylmethanato)iron(III): A Precursor Primer

Tris(dibenzoylmethanato)iron(III) is a coordination complex where a central iron(III) ion is chelated by three dibenzoylmethanate ligands. Each ligand, derived from the β-diketone dibenzoylmethane, forms a six-membered ring with the iron atom. This stable octahedral geometry is a key determinant of the compound's physical and chemical properties, including its volatility and thermal stability, which are crucial for its application in techniques like Chemical Vapor Deposition (CVD) and thermal decomposition-based nanoparticle synthesis.

Probing Thermal Stability: Thermogravimetric and Differential Scanning Calorimetry Analysis

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are the cornerstones of characterizing the thermal stability of precursors like Fe(dbm)3. TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere, while DSC quantifies the heat flow into or out of a sample, revealing phase transitions and thermal decomposition events.

Interpreting the Thermal Profile of Iron β-Diketonates

The TGA curve typically displays a multi-step mass loss, indicative of a complex decomposition process. The initial, and often primary, mass loss is attributed to the sublimation or vaporization of the precursor, a critical parameter for its use in CVD. Subsequent mass loss stages at higher temperatures correspond to the decomposition of the ligand framework, ultimately leading to the formation of a residual solid, typically an iron oxide.

The DSC curve complements the TGA data by indicating the endothermic and exothermic nature of these events. Melting and vaporization are endothermic processes, appearing as downward peaks, while decomposition can be either endothermic or exothermic.

Table 1: Representative Thermal Analysis Data for an Iron(III) β-Diketonate Precursor (Fe(dpm)3)

| Thermal Event | Onset Temperature (°C) | Peak Temperature (°C) | Mass Loss (%) | Heat Flow |

| Melting | ~160 | 164.2 | 0 | Endothermic |

| Vaporization/Sublimation | ~200 | 250.8 | Significant | Endothermic |

| Decomposition | >300 | Varies | Progressive | Exo/Endothermic |

Note: The data presented is for Fe(dpm)3 and serves as an illustrative example. The exact temperatures and mass loss percentages for Fe(dbm)3 may vary due to differences in ligand structure and molecular weight.

The Causality Behind Experimental Choices in TGA/DSC

The selection of experimental parameters in TGA/DSC is not arbitrary; it is a deliberate choice to ensure data quality and relevance.

-

Heating Rate: A slower heating rate (e.g., 5-10 °C/min) provides better resolution of overlapping thermal events, allowing for a more accurate determination of onset temperatures.[1] Faster heating rates can shift decomposition temperatures to higher values as the sample has less time to reach thermal equilibrium.[1][2]

-

Atmosphere: The choice of purge gas is critical. An inert atmosphere (e.g., nitrogen or argon) is used to study the intrinsic thermal decomposition of the precursor. An oxidative atmosphere (e.g., air or oxygen) is employed to investigate the formation of oxide materials and can significantly lower the decomposition temperature.

-

Sample Preparation: A representative, uniform sample with a consistent mass is essential for reproducible results.[3] Contamination can introduce artifacts in the thermal curve.

Standard Operating Protocol: TGA/DSC Analysis of Fe(dbm)3

This protocol outlines a self-validating system for the thermal analysis of Fe(dbm)3.

-

Instrument Calibration: Calibrate the TGA for mass using standard weights and for temperature using certified reference materials (e.g., indium, tin, zinc). Calibrate the DSC for enthalpy and temperature using a sapphire standard.

-

Sample Preparation:

-

Ensure the Fe(dbm)3 sample is a fine, homogeneous powder.

-

Accurately weigh 5-10 mg of the sample into a clean, tared alumina or platinum crucible.

-

-

Experimental Setup:

-

Place the crucible in the TGA/DSC instrument.

-

Set the purge gas (e.g., high-purity nitrogen) to a constant flow rate (e.g., 50 mL/min).

-

-

Thermal Program:

-

Equilibrate the sample at a starting temperature of 30 °C for 5 minutes.

-

Ramp the temperature from 30 °C to 800 °C at a heating rate of 10 °C/min.

-

-

Data Analysis:

-

Record the mass change (TGA) and heat flow (DSC) as a function of temperature.

-

Determine the onset and peak temperatures for all thermal events.

-

Quantify the percentage mass loss for each decomposition step.

-

Integrate the DSC peaks to determine the enthalpy of transitions.

-

The Decomposition Pathway of Iron Dibenzoylmethanate

The thermal decomposition of Fe(dbm)3 in an inert atmosphere is a complex process involving the cleavage of metal-ligand bonds and the breakdown of the organic ligand itself. While a definitive step-by-step mechanism requires advanced techniques like evolved gas analysis coupled with mass spectrometry (EGA-MS), a plausible pathway can be postulated based on the principles of organic and inorganic chemistry.

The process likely initiates with the homolytic cleavage of the Fe-O bonds, generating ligand-based radicals. These highly reactive species can then undergo a series of fragmentation and rearrangement reactions, producing a variety of volatile organic compounds. The non-volatile residue is typically an iron-carbon composite, which upon heating in an oxidative atmosphere, will convert to iron oxide.

Evolved Gas Analysis (EGA): A Window into Decomposition

To definitively identify the decomposition products, coupling the TGA instrument to a mass spectrometer (MS) or a Fourier-transform infrared spectrometer (FTIR) is invaluable.[4][5] This allows for the real-time identification of the gaseous species evolved at each stage of mass loss, providing direct evidence for the proposed decomposition mechanism.[6]

Caption: Generalized thermal decomposition pathway of Fe(dbm)3.

Application in Nanomaterial Synthesis: A Case Study in Iron Oxide Nanoparticle Formation

The thermal decomposition of Fe(dbm)3 in a high-boiling point solvent is a widely used method for the synthesis of monodisperse iron oxide nanoparticles.[7] The precursor's stability and decomposition kinetics are paramount in controlling the nanoparticle size, shape, and crystallinity.

The Critical Role of Surfactants and Solvents

The choice of solvent and surfactants is not merely for dissolution; they play active roles in the nanoparticle formation process.

-

High-Boiling Point Solvents (e.g., 1-octadecene, dibenzyl ether): These solvents provide the necessary high temperatures for the precursor to decompose at a controlled rate.

-

Surfactants (e.g., Oleic Acid, Oleylamine): These molecules are crucial for controlling nanoparticle growth and preventing agglomeration.[8][9] Oleic acid binds to the nanoparticle surface, providing colloidal stability.[9] Oleylamine can act as a reducing agent and also contributes to surface passivation.[8][10] The ratio of these surfactants to the iron precursor is a key parameter for tuning nanoparticle size.[7]

Field-Proven Protocol: Synthesis of Fe3O4 Nanoparticles from Fe(dbm)3

This protocol provides a robust method for the synthesis of high-quality iron oxide nanoparticles.

-

Precursor and Surfactant Mixture Preparation:

-

In a three-neck round-bottom flask equipped with a condenser, thermocouple, and magnetic stirrer, combine Fe(dbm)3 (e.g., 2 mmol), oleic acid (e.g., 6 mmol), and oleylamine (e.g., 6 mmol) in a high-boiling point solvent like 1-octadecene (e.g., 20 mL).

-

The molar ratio of iron precursor to surfactants is a critical parameter that must be precisely controlled to achieve the desired nanoparticle size.

-

-

Degassing and Inert Atmosphere:

-

Heat the mixture to 120 °C under a gentle flow of nitrogen and maintain for 30 minutes to remove water and dissolved oxygen. This step is crucial to prevent uncontrolled oxidation and ensure the formation of the desired iron oxide phase.

-

-

Thermal Decomposition and Nanoparticle Growth:

-

Increase the temperature to the desired reaction temperature (e.g., 300-320 °C) at a controlled heating rate (e.g., 5-10 °C/min). The heating rate influences the nucleation and growth kinetics.[3]

-

Maintain the reaction at this temperature for a specific duration (e.g., 30-60 minutes). The reaction time affects the final size and crystallinity of the nanoparticles.

-

-

Cooling and Purification:

-

After the reaction is complete, cool the mixture to room temperature.

-

Add an excess of a polar solvent (e.g., ethanol or acetone) to precipitate the nanoparticles.

-

Separate the nanoparticles from the solution using a centrifuge or a strong magnet.

-

Wash the nanoparticles multiple times with a mixture of a nonpolar solvent (e.g., hexane) and a polar solvent to remove residual surfactants and solvent.

-

Finally, redisperse the purified nanoparticles in a suitable nonpolar solvent.

-

Caption: Experimental workflow for iron oxide nanoparticle synthesis.

Concluding Remarks and Future Outlook

A thorough understanding of the thermal stability of iron dibenzoylmethanate is fundamental to its successful application as a precursor for advanced materials. This guide has provided a framework for characterizing its thermal behavior through TGA and DSC, interpreting the resulting data with a focus on the causality of experimental choices, and applying this knowledge to the controlled synthesis of iron oxide nanoparticles. The provided protocols are designed to be self-validating, ensuring reproducibility and reliability in the laboratory.

Future research in this area will likely focus on in-situ characterization techniques to further elucidate the complex decomposition mechanisms and nanoparticle formation pathways. The development of novel iron-based precursors with tailored thermal properties will continue to be a key area of investigation, enabling the synthesis of even more sophisticated nanomaterials for a wide range of applications, from next-generation data storage to targeted cancer therapy.

References

-

Mlowe, S., Lewis, D. J., Malik, M. A., Raftery, J., Mubofu, E. B., O'Brien, P., & Revaprasadu, N. (2016). Heterocyclic dithiocarbamato-iron(iii) complexes: single-source precursors for aerosol-assisted chemical vapour deposition (AACVD) of iron sulfide thin films. Dalton Transactions, 45(6), 2647–2655. [Link]

-

Zbořil, R., Mašláň, M., & Machala, L. (2002). TGA and DSC curves of FeC2O4·2H2O dynamically heated in air and nitrogen. ResearchGate. [Link]

-

Wang, Y., & Zhu, H. (2005). A study on synthesis and properties of Fe3O4 nanoparticles by solvothermal method. ResearchGate. [Link]

-

Materazzi, S., & Vecchio, S. (2011). Evolved Gas Analysis by Mass Spectrometry. ResearchGate. [Link]

-

Khan, A. H., Li, Y., & Chen, Y. (2021). The influence of heating rate on TGA results for FLG. (a) TG/DTG graphs obtained using different heating rates (from 5 °C/min to 100 °C/min), using freely loaded FLG samples with other constant conditions (5.0 mg, free loading, open crucible, and heating rates of 5–100 °C/min in an air environment). (b) A graph showing the dependence of Tmax on the heating rate, indicating that a heating rate >10 °C/min is not suitable for TGA measurements with a significant shift in Tmax to higher values. ResearchGate. [Link]

-

Mourdikoudis, S., & Liz-Marzán, L. M. (2013). Oleylamine in Nanoparticle Synthesis. Chemistry of Materials, 25(9), 1465–1476. [Link]

-

Gessner, V. H., & Jansen, G. (2012). Molecular structure of tris(dimesitylenecarbonylmethanato)iron(III) [Fe(dmm)3] in the crystal (thermal ellipsoids are shown at the 50 % probability level; hydrogen atoms are omitted for clarity). Color code: C dark gray, O red, Fe orange. ResearchGate. [Link]

- CN101100315A - Preparation method for Fe3O4 nano particles. (n.d.).

-

Rovira, M., & Barriocanal, C. (2021). Influence of Operating Conditions on the Thermal Behavior and Kinetics of Pine Wood Particles Using Thermogravimetric Analysis. MDPI. [Link]

-

S. K. Sahoo, S. K., & S. Bhattacharya. (2000). Mass spectrometry based evolved gas analysis system for thermal decomposition studies. Indian Academy of Sciences. [Link]

-

van Embden, J., & Mulvaney, P. (2017). Monodisperse Iron Oxide Nanoparticles by Thermal Decomposition: Elucidating Particle Formation by Second-Resolved in Situ Small-Angle X-ray Scattering. Chemistry of Materials, 29(21), 9034–9043. [Link]

-

NETZSCH Analyzing & Testing. (2019, December 16). Thermal Analysis Detection & Identification of Evolved Gases with Mass Spec, FT-IR, & GC-MS Coupling [Video]. YouTube. [Link]

-

Guardia, P., Pérez-Juste, J., Labarta, A., Batlle, X., & Liz-Marzán, L. M. (2010). Heating rate influence on the synthesis of iron oxide nanoparticles: the case of decanoic acid. Chemical Communications, 46(33), 6108–6110. [Link]

-

Haddad, R. E., & Zboril, R. (2012). Analysis of the Interaction of Surfactants Oleic Acid and Oleylamine with Iron Oxide Nanoparticles through Molecular Mechanics Modeling. ResearchGate. [Link]

-

Zhang, Y., Wang, Y., & Li, J. (2024). Experimental Study on Thermal Decomposition Temperature and Thermal Expansion Coefficient of Typical Nonmetallic Materials in Aeroengine Components. National Institutes of Health. [Link]

-

Závacká, J., & Zbořil, R. (2014). Two-step single-reactor synthesis of oleic acid- or undecylenic acid-stabilized magnetic nanoparticles by thermal decomposition. Beilstein Journal of Nanotechnology, 5, 1338–1347. [Link]

-

Aliyu, A. M., & Ado, I. (2017). THERMAL STABILITY STUDIES BETWEEN NEAT KAOLIN AND IRON (III) OXIDE DOPPED KAOLIN FOR INDUSTRIAL HETEROGENEOUS CATALYSTS DEVELOP. Science World Journal, 12(4). [Link]

-

Vecchio, S. (2022). On-Line Thermally Induced Evolved Gas Analysis: An Update—Part 1: EGA-MS. National Institutes of Health. [Link]

-

Zhang, Y., Li, J., & Wang, Y. (2022). Preparation and characterization of Fe3O4 nanoparticles via a hydrothermal process with propanediol as the solvent. ResearchGate. [Link]

-

Materials Science and Engineering. (2019, January 22). Synthesis of Iron Oxide Nanoparticles (Fe3O4) [Video]. YouTube. [Link]

-

Xu, Z., & Sun, S. (2007). Oleylamine as Both Reducing Agent and Stabilizer in a Facile Synthesis of Magnetite Nanoparticles. Chemistry of Materials, 19(22), 5433–5435. [Link]

-

Thermal Degradation Studies of Fibers and Composite Base Materials. (1981). Defense Technical Information Center. [Link]

-

Rojo, J. M., & Mesa, J. L. (2018). Kinetic Analysis of the Thermal Decomposition of Iron(III) Phosphates. MDPI. [Link]

-

How to make Iron Oxide magnetite Nanoparticles. (2021, January 25). [Video]. YouTube. [Link]

-

Zhang, X. P., & Chen, J. (2023). Iron(III)-based metalloradical catalysis for asymmetric cyclopropanation via a stepwise radical mechanism. Nature Communications, 14(1), 5472. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. Heating rate influence on the synthesis of iron oxide nanoparticles: the case of decanoic acid - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 4. youtube.com [youtube.com]

- 5. On-Line Thermally Induced Evolved Gas Analysis: An Update—Part 1: EGA-MS - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ias.ac.in [ias.ac.in]

- 7. Monodisperse Iron Oxide Nanoparticles by Thermal Decomposition: Elucidating Particle Formation by Second-Resolved in Situ Small-Angle X-ray Scattering - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. n04.iphy.ac.cn [n04.iphy.ac.cn]

Methodological & Application

Application Note: Precision Synthesis of Iron Oxide Nanoparticles via Fe(dbm)₃ Thermal Decomposition

Abstract

This application note details the protocol for synthesizing high-quality, monodisperse iron oxide nanoparticles (IONPs) using Tris(dibenzoylmethane)iron(III) , denoted as Fe(dbm)₃. Unlike the more common iron(III) acetylacetonate [Fe(acac)₃] or iron pentacarbonyl [Fe(CO)₅] precursors, Fe(dbm)₃ offers distinct kinetic advantages due to its bulky ligand structure. This protocol utilizes a high-temperature thermal decomposition "heating-up" method to produce hydrophobic nanoparticles with exceptional size uniformity, suitable for downstream biomedical applications such as MRI contrast agents and magnetic hyperthermia.

Introduction: The Fe(dbm)₃ Advantage

In the landscape of iron oxide nanoparticle synthesis, the choice of precursor dictates the nucleation kinetics and, ultimately, the particle size distribution. While Fe(acac)₃ is the workhorse of the industry, it often yields particles in the 4–6 nm range with standard protocols.

Fe(dbm)₃ introduces a steric bulk factor. The dibenzoylmethane ligand is significantly larger than the acetylacetonate ligand. This increased bulk alters the decomposition temperature and the activation energy required for monomer formation.

-

Kinetic Control: The bulky ligands slow down the monomer supply rate, allowing for a better separation of nucleation and growth phases (LaMer mechanism).

-

Safety: Unlike Fe(CO)₅, Fe(dbm)₃ is non-volatile and non-toxic at room temperature, eliminating the need for extreme handling precautions.

-

Crystallinity: The high reflux temperatures permitted by this precursor (up to 320°C) ensure the formation of highly crystalline inverse spinel structures (Magnetite Fe₃O₄ or Maghemite γ-Fe₂O₃), which are critical for high saturation magnetization.

Mechanistic Insight: The "Heating-Up" Approach

This protocol relies on the "heating-up" method rather than hot-injection. In this process, precursors and surfactants are mixed at room temperature and heated at a controlled rate.

The LaMer Model Adaptation

The synthesis follows the LaMer model of burst nucleation:

-

Pre-Nucleation: As temperature rises, Fe(dbm)₃ undergoes ligand exchange with oleic acid, forming an iron-oleate intermediate.

-

Burst Nucleation: At a critical supersaturation temperature (typically ~200–220°C for this system), a short burst of nucleation occurs.

-

Growth Phase: As the temperature ramps to reflux (~300–320°C), the concentration of monomers drops below the nucleation threshold. Existing nuclei grow by diffusion of remaining monomers, but no new nuclei form.

DOT Diagram: Synthesis Workflow & Mechanism

Figure 1: Step-by-step workflow for the thermal decomposition synthesis of IONPs using Fe(dbm)₃.

Materials and Equipment

Reagents

| Reagent | Role | Specifications |

| Fe(dbm)₃ | Precursor | Tris(dibenzoylmethane)iron(III), 99% purity. |

| 1-Octadecene (ODE) | Solvent | Technical grade, 90%. High boiling point (315°C). |

| Oleic Acid (OA) | Ligand | 90%. Controls surface energy and growth.[1] |

| Oleylamine (OAm) | Ligand | 70%. Reducing agent and surfactant.[2] |

| Ethanol / Hexane | Purification | Analytical grade.[3] |

Equipment

-

Three-neck round-bottom flask (50 mL or 100 mL).

-

Schlenk line (Vacuum and Argon/Nitrogen manifold).

-

Temperature controller with thermocouple (crucial for ramp rate control).

-

Magnetic stirrer and heating mantle.

-

High-speed centrifuge.

Experimental Protocol

Safety Note: Perform all steps in a fume hood. The reaction generates organic vapors.

Step 1: Precursor Preparation and Degassing

-

In a 50 mL three-neck flask, combine:

-

1 mmol Fe(dbm)₃ (approx. 0.7 g)

-

3 mmol Oleic Acid (approx. 0.85 g)

-

3 mmol Oleylamine (approx. 0.80 g)

-

20 mL 1-Octadecene (ODE)

-

Note: The 1:3:3 molar ratio of Fe:OA:OAm is a standard starting point. Increasing OA concentration can decrease particle size.

-

-

Connect the flask to the Schlenk line.

-

Evacuate the flask and heat to 100°C under vacuum for 30 minutes .

-

Why? This removes water and oxygen, which can cause unpredictable oxidation, and ensures the dissolution of the precursor.

-

Step 2: Thermal Decomposition (The Ramp)

-

Switch the atmosphere to Argon or Nitrogen flow.

-

Increase the temperature to 200°C and hold for 10 minutes .

-

Why? This step allows for the formation of the iron-oleate intermediate complex.[4]

-

-

Ramp the temperature at a rate of 3°C/min to 310–320°C (Reflux temperature of ODE).

-

Critical Parameter: The ramp rate defines the separation between nucleation and growth. A faster ramp (>5°C/min) can lead to polydispersity due to overlapping nucleation/growth phases.

-

Step 3: Reflux and Growth

-

Maintain reflux at 310–320°C for 30 to 60 minutes .

-

Observation: The solution will turn from a reddish-brown (Fe(dbm)₃ color) to black (formation of magnetite nanocrystals).

-

Control: Longer reflux times generally improve crystallinity but do not significantly increase size after the precursor is consumed.

-

Step 4: Cooling and Purification

-

Remove the heating mantle and allow the solution to cool to room temperature naturally.

-

Precipitation: Add 40 mL of Ethanol to the black reaction mixture.

-

Centrifugation: Centrifuge at 8,000 rpm for 10 minutes . The nanoparticles will form a black pellet; the supernatant (containing excess solvent and byproducts) will be brownish/orange.

-

Discard the supernatant.

-

Washing: Redisperse the pellet in 5 mL of Hexane (or Toluene), then add 10 mL of Ethanol and centrifuge again. Repeat this wash cycle 2–3 times to remove excess oleic acid.

-

Storage: Store the final purified nanoparticles dispersed in Hexane or Chloroform.

Characterization & Expected Results

To validate the synthesis, the following analytical techniques are required:

| Technique | Parameter | Expected Result |

| TEM | Size & Morphology | Spherical particles, highly monodisperse. Size typically 6–12 nm depending on OA:OAm ratio. |

| XRD | Crystal Structure | Inverse spinel pattern (Magnetite/Maghemite). Broad peaks indicate nanocrystalline nature (Scherrer equation). |

| VSM | Magnetism | Superparamagnetic behavior at 300K (Zero coercivity). Saturation magnetization ( |

Troubleshooting Guide

-

Problem: Broad size distribution (Polydispersity).

-

Cause: Heating ramp was too fast or stirring was inefficient.

-

Fix: Reduce ramp rate to 2°C/min and ensure vigorous stirring.

-

-

Problem: Particles are not magnetic or weakly magnetic.

-

Cause: Oxidation to Hematite (

-Fe₂O₃) or incomplete decomposition (Wustite FeO phase). -

Fix: Ensure strict inert atmosphere (Ar/N₂) and sufficient reflux time (>30 min) to convert Wustite to Magnetite.

-

-

Problem: Poor solubility in hexane (Aggregation).

-

Cause: Stripped ligands during washing.

-

Fix: Add a small amount (10-20 µL) of Oleic Acid to the final hexane dispersion.

-

Applications in Drug Development

The Fe(dbm)₃-derived nanoparticles are particularly suited for:

-

T2-Weighted MRI Contrast: The high crystallinity leads to high saturation magnetization, enhancing the transverse relaxation rate (

). -

Theranostics: The hydrophobic surface allows for encapsulation into amphiphilic polymer micelles (e.g., PEG-phospholipids) for drug loading.

-

Magnetic Hyperthermia: The monodispersity ensures a uniform Specific Absorption Rate (SAR) under alternating magnetic fields.

References

-

Synthesis of Iron Oxide Nanoparticles by Thermal Decomposition Approach. ResearchGate. [Link]

-

Thermal Decomposition Synthesis of Iron Oxide Nanoparticles with Diminished Magnetic Dead Layer. National Institutes of Health (NIH). [Link]

-

Synthesis of phase-pure and monodisperse iron oxide nanoparticles by thermal decomposition. Royal Society of Chemistry (RSC). [Link]

-

One-pot synthesis of monodisperse iron oxide nanoparticles for potential biomedical applications. ResearchGate. [Link]

-

Ultrasmall iron oxide nanoparticles: synthesis, surface modification, assembly, and biomedical applications. National Institutes of Health (NIH). [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Thermal Decomposition Synthesis of Iron Oxide Nanoparticles with Diminished Magnetic Dead Layer by Controlled Addition of Oxygen - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis of phase-pure and monodisperse iron oxide nanoparticles by thermal decomposition - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: High-Fidelity Synthesis of Polylactide via Fe(dbm)₃-Mediated Ring-Opening Polymerization

This Application Note and Protocol is designed for researchers and drug development professionals seeking a biocompatible, heavy-metal-free alternative to Tin(II) Octoate for Polylactide (PLA) synthesis.

] Target Audience: Polymer Chemists, Biomaterials Scientists, Drug Delivery EngineersAbstract & Strategic Significance

Poly(lactic acid) (PLA) is a cornerstone of biodegradable medical devices and drug delivery systems. Historically, Tin(II) 2-ethylhexanoate (

Iron(III)

Mechanistic Insight: The Coordination-Insertion Cycle

The polymerization does not proceed via a simple activated monomer mechanism but rather through a Coordination-Insertion pathway. The iron center acts as a Lewis acid to activate the lactide carbonyl, while the alkoxide (derived from the initiator or the growing chain end) acts as the nucleophile.

Critical Mechanistic Features:

-

Ligand Exchange: The exogenous alcohol initiator (R-OH) first coordinates to the Fe center, potentially displacing a dbm ligand or occupying a vacant site generated by ligand fluxionality.

-

Acyl-Oxygen Cleavage: The metal-alkoxide bond attacks the coordinated lactide monomer at the carbonyl carbon, cleaving the acyl-oxygen bond of the ring.

-

Propagation: The ring opens, and the new metal-alkoxide species is formed, ready to insert the next monomer.

Pathway Visualization

Figure 1: The catalytic cycle of Fe(dbm)3 mediated polymerization. The active species regenerates after every insertion event.

Materials & Equipment Standards

To ensure reproducibility and low PDI, strict adherence to reagent purity is required.

| Reagent/Equipment | Specification | Pre-Treatment / Purification Protocol |

| L-Lactide (Mon) | >99% Optical Purity | Recrystallize x2 from dry toluene. Dry under vacuum at 40°C for 24h. Store in Glovebox. |

| >98% Purity | Synthesize from | |

| Benzyl Alcohol (Ini) | Anhydrous | Distill over |

| Toluene | HPLC Grade | Pass through activated alumina columns (Solvent Purification System) or distill over Na/Benzophenone. |

| Reactor | Schlenk Tube / Vial | Silanized glass recommended to prevent surface initiation. Flame-dried under vacuum. |

Experimental Protocol

Workflow: Bulk Polymerization (Melt) Rationale: Melt polymerization avoids solvent toxicity issues and maximizes reaction kinetics, crucial for industrial translation.

Step 1: Catalyst & Monomer Loading (In Glovebox)

-

Weigh L-Lactide (1.0 g, 6.94 mmol) into a flame-dried 10 mL Schlenk tube equipped with a magnetic stir bar.

-

Add

catalyst .[3]-

Target Ratio: [M]₀/[I]₀ = 100 (Degree of Polymerization).

-

Catalyst Loading: Typically 1:1 ratio with Initiator for controlled kinetics, or catalytic amounts (e.g., [I]₀/[Cat]₀ = 1 to 5).

-

Calculation: For DP=100, use 0.069 mmol Initiator. If using 1:1 Cat/Ini, add 48 mg

.

-

-

Add Benzyl Alcohol (Initiator) via microliter syringe.

-

Volume:

(0.069 mmol). -

Note: Add the liquid initiator directly onto the solid monomer/catalyst mix.

-

Step 2: Polymerization[4][5]

-

Seal the Schlenk tube tightly with a Teflon stopcock or heavy-duty septum.

-

Remove from glovebox and place in a pre-heated oil bath at 130°C .

-

Stirring: The monomer will melt within 2-3 minutes. Ensure vigorous stirring to homogenize the red/orange melt.

-

Reaction Time:

- is slower than Sn(Oct)2 but faster than many organic catalysts.

-

Typical Duration: 20 minutes to 2 hours depending on target conversion.

-

Visual Cue: The mixture will become viscous. Stop before solidification to ensure uniform dispersity (limit conversion to ~80-90%).

Step 3: Quenching & Purification

-

Remove tube from heat and immediately immerse in an ice bath to quench the reaction.

-

Dissolve the crude solid in a minimum amount of Dichloromethane (DCM) (~2-3 mL).

-

Precipitation: Dropwise add the DCM solution into a beaker containing cold Methanol (50 mL) under rapid stirring. The PLA will precipitate as white fibers; the orange iron catalyst remains in the methanol solution.

-

Filtration: Collect polymer via vacuum filtration.

-

Drying: Dry in a vacuum oven at 40°C overnight to remove residual solvents.

Characterization & Data Analysis

Gel Permeation Chromatography (GPC)

-

Eluent: THF or Chloroform (1 mL/min).

-

Standards: Polystyrene (apply Mark-Houwink correction for PLA:

, -

Expected Result: Monomodal peak.

should be between 1.05 - 1.20 . High

Proton NMR ( NMR)

-

Solvent:

. -

Conversion Calculation: Compare the methine quartet of the polymer (

5.15-5.25 ppm) to the methine quartet of the residual monomer ( -

Tacticity: Use homonuclear decoupled

NMR to inspect the methine region.

Typical Performance Metrics

| Parameter | Value Range | Notes |

| Temperature | 110°C - 150°C | 130°C is optimal for melt; 110°C for solution (toluene). |

| Conversion | 60% - 90% | Stop <90% to prevent back-biting. |

| Dispersity ( | 1.05 - 1.15 | Excellent control compared to standard Sn(Oct)2. |

| Color | White (Purified) | Crude polymer is orange/red; color removal confirms catalyst removal. |

Expertise & Troubleshooting (The "Why" behind the "What")

Issue: Broad Molecular Weight Distribution (

-

Cause: Transesterification (back-biting).

-

Solution: The iron center is less prone to transesterification than tin, but it can still occur at high conversion. Stop the reaction at 80% conversion. Do not aim for 100%.

Issue: Polymer is Yellow/Orange after precipitation

-

Cause: Residual

entrapment. -

Solution: Perform a second re-precipitation. Dissolve in DCM and precipitate into acidified methanol (1% HCl in MeOH). The acid helps dissociate the Fe-ligand complex, facilitating removal.

Issue: No Polymerization

-

Cause: Impure Lactide (Hydrolysis).

-

Insight: Iron catalysts are sensitive to carboxylic acid impurities (from hydrolyzed lactide) which can poison the active alkoxide species. Re-sublime or recrystallize your monomer.

References

-

Iron Tris(dibenzoylmethane-polylactide): Synthesis and Application. Source: Macromolecules (ACS Publications) URL:[Link]

-

Iron(III) Complexes for Ring-Opening Polymerization of Lactide. Source: National Institutes of Health (PubMed) / Biomacromolecules URL:[Link]

-

Biocompatibility of Iron-Based Materials. Source: ScienceDirect (Biomedicine & Pharmacotherapy) URL:[4][Link]

Sources

Application Note: Solvothermal Decomposition of Tris(dibenzoylmethanato)iron

Abstract

This application note details the protocol for the high-temperature solvothermal decomposition of Tris(dibenzoylmethanato) iron(III) [Fe(dbm)₃] to synthesize monodisperse iron oxide nanoparticles (IONPs), specifically targeting nanocubes . Unlike the more common Iron(III) Acetylacetonate [Fe(acac)₃] precursor which typically yields spherical particles, the bulky dibenzoylmethane ligands of Fe(dbm)₃ modulate the decomposition kinetics, allowing for the precise separation of nucleation and growth phases required for anisotropic shape control.[1] This guide is intended for researchers in drug delivery and MRI contrast agent development who require high-crystallinity, hydrophobic IONPs.[2]

Mechanistic Insight: Why Fe(dbm)₃?

The choice of precursor dictates the final particle morphology. The thermal decomposition of iron

-

Steric Bulk & Stability: The dibenzoylmethane (dbm) ligand is significantly bulkier and more thermally stable than the acetylacetonate (acac) ligand.[1]

-

Kinetic Control: Fe(dbm)₃ decomposes at a higher temperature (~290°C) compared to Fe(acac)₃ (~180-200°C).[2][1] This delay suppresses premature nucleation, ensuring that when nucleation finally occurs (the "burst"), it is rapid and simultaneous.[2]

-

Shape Evolution: The slower growth phase post-nucleation, stabilized by the bulky ligands, favors the formation of nanocubes (energy minimization of {100} facets) over spheres, which is critical for applications requiring high packing density or specific magnetic anisotropy.

Mechanistic Diagram (LaMer Model)

Figure 1: The LaMer mechanism adapted for Fe(dbm)₃.[2][1] The high stability of the precursor delays monomer formation, sharpening the nucleation burst.

Materials & Equipment

Reagents

| Reagent | Purity | Role | Notes |

| Tris(dibenzoylmethanato) iron(III) | 97-99% | Precursor | MW: ~725.6 g/mol .[2][1] Store in dark. |

| Oleic Acid (OA) | 90% | Surfactant | Stabilizes particle surface; controls size.[2][1] |

| Benzyl Ether | 98% | Solvent | High boiling point (~298°C) is essential.[2][1] |

| Ethanol | Absolute | Washing | Anti-solvent for precipitation.[2][1] |

| Toluene / Chloroform | Anhydrous | Storage | Solvent for final dispersion.[2][1] |

Equipment

-

Schlenk Line: Essential for vacuum degassing and Argon/Nitrogen flow.[2]

-

Three-Neck Round Bottom Flask: 50 mL or 100 mL.

-

Heating Mantle & Controller: Must be capable of precise ramp rates (e.g., 5°C/min).[2][1]

Experimental Protocol: Synthesis of 12nm Iron Oxide Nanocubes

Safety Note: This reaction operates at ~300°C. Use high-temperature gloves and perform strictly inside a fume hood.[2][1] Carbon monoxide (CO) may be a byproduct of decomposition.[1]

Step 1: Precursor Dissolution and Degassing[1]

-

In a 50 mL three-neck flask, combine:

-

Connect the flask to the Schlenk line with a reflux condenser and a thermocouple probe submerged in the liquid.

-

Degassing: Evacuate the system (vacuum) and heat to 100°C for 30 minutes.

-

Why? This removes water and oxygen, which are detrimental to size uniformity and magnetic properties.[2]

-

-

Switch to Argon flow after 30 minutes.

Step 2: The "Heat-Up" Synthesis[2]

-

Ramp 1 (Nucleation Trigger): Heat the solution from 100°C to 200°C at a rate of 5°C/min .

-

Observation: The solution will turn dark brown/black as monomers form.

-

-